molecular formula C28H28FN7O2 B10857251 Irak4-IN-22

Irak4-IN-22

Cat. No.: B10857251
M. Wt: 513.6 g/mol
InChI Key: FLZAOAIEJUXTAH-HJOCRKTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IRAK4-IN-22 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors and interleukin-1 receptors, which are essential for innate immune responses. Inhibition of IRAK4 has been shown to have potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRAK4-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

IRAK4-IN-22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

IRAK4-IN-22 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of IRAK4 in various chemical pathways and reactions.

    Biology: In biological research, this compound is employed to investigate the signaling pathways mediated by toll-like receptors and interleukin-1 receptors.

    Medicine: The compound has shown potential in preclinical studies for treating inflammatory diseases, autoimmune disorders, and certain cancers. .

    Industry: this compound is used in the development of new drugs and therapeutic agents targeting IRAK4.

Mechanism of Action

IRAK4-IN-22 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways mediated by toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. The molecular targets of this compound include the kinase domain of IRAK4, which is essential for its catalytic activity. By binding to this domain, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of nuclear factor kappa B (NF-κB) and other transcription factors involved in inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H28FN7O2

Molecular Weight

513.6 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-[[5-(2-fluoropyridin-4-yl)-2-[3-(pyrrolidine-1-carbonyl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C28H28FN7O2/c29-22-14-16(8-9-31-22)21-15-32-28(33-20-5-3-4-19(13-20)27(38)36-10-1-2-11-36)35-26(21)34-24-18-7-6-17(12-18)23(24)25(30)37/h3-9,13-15,17-18,23-24H,1-2,10-12H2,(H2,30,37)(H2,32,33,34,35)/t17-,18+,23+,24-/m1/s1

InChI Key

FLZAOAIEJUXTAH-HJOCRKTISA-N

Isomeric SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)C6=CC(=NC=C6)F

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)C6=CC(=NC=C6)F

Origin of Product

United States

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